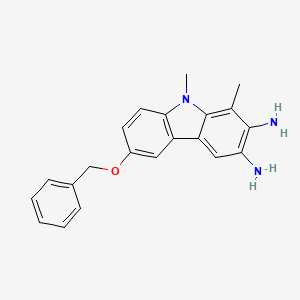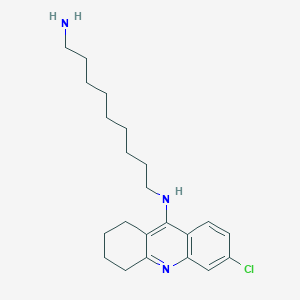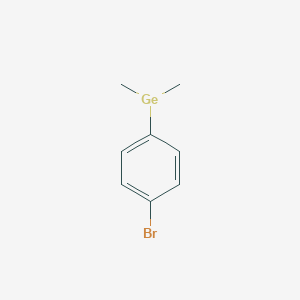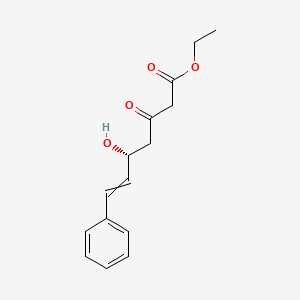
2-Ethyl-5-tridecylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-tridecylpyrrolidine is an organic compound with the molecular formula C₁₉H₃₉N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a long tridecyl chain and an ethyl group attached to the pyrrolidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-tridecylpyrrolidine typically involves the reaction of pyrrolidine with appropriate alkyl halides under basic conditions. One common method is the alkylation of pyrrolidine with 1-bromotridecane and 2-bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-tridecylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-tridecylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-tridecylpyrrolidine involves its interaction with specific molecular targets. The long tridecyl chain and the ethyl group contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-undecylpyrrolidine: Similar structure but with a shorter undecyl chain.
2-Methyl-5-tridecylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-tridecylpyrrolidine is unique due to its specific combination of a long tridecyl chain and an ethyl group attached to the pyrrolidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
736927-54-1 |
|---|---|
Formule moléculaire |
C19H39N |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
2-ethyl-5-tridecylpyrrolidine |
InChI |
InChI=1S/C19H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-17-16-18(4-2)20-19/h18-20H,3-17H2,1-2H3 |
Clé InChI |
DRZNECYKTJYDIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CCC(N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)




![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)


